Cas no 2248297-58-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate structure
2248297-58-5 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate
CAS番号:2248297-58-5
MF:C16H15N3O5
メガワット:329.307403802872
CID:6599687
PubChem ID:165719645

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate 化学的及び物理的性質

名前と識別子

    • 2248297-58-5
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate
    • EN300-6516537
    • インチ: 1S/C16H15N3O5/c1-2-12-17-13(23-18-12)8-5-9-14(20)24-19-15(21)10-6-3-4-7-11(10)16(19)22/h3-4,6-7H,2,5,8-9H2,1H3
    • InChIKey: XLGDSPSDFJOKDU-UHFFFAOYSA-N
    • ほほえんだ: O(C(CCCC1=NC(CC)=NO1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 329.10117059g/mol
  • どういたいしつりょう: 329.10117059g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 488
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 103Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6516537-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate
2248297-58-5
1g
$0.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoateに関する追加情報

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate (CAS: 2248297-58-5)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate (CAS: 2248297-58-5) has recently emerged as a subject of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining an isoindole-1,3-dione moiety with a 3-ethyl-1,2,4-oxadiazole group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

Recent research has highlighted the synthetic pathways for this compound, emphasizing its efficient production through multi-step organic reactions. The presence of the 1,2,4-oxadiazole ring is particularly noteworthy, as this heterocycle is known for its bioisosteric properties and ability to enhance metabolic stability. Studies have demonstrated that the incorporation of the 3-ethyl group improves the compound's lipophilicity, thereby influencing its pharmacokinetic profile. These synthetic advancements are critical for scaling up production and ensuring reproducibility in preclinical studies.

Pharmacological evaluations of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate have revealed its activity as a modulator of specific biological targets. Preliminary in vitro assays indicate its affinity for enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. Additionally, its interaction with certain protein kinases has been explored, opening avenues for oncology research. These findings are supported by molecular docking studies, which predict favorable binding interactions with key amino acid residues in target proteins.

In vivo studies have further corroborated the compound's therapeutic potential. Animal models of inflammation and cancer have shown dose-dependent efficacy, with minimal observed toxicity at therapeutic doses. The compound's ability to cross the blood-brain barrier has also been investigated, indicating possible applications in neurodegenerative disorders. However, further studies are required to fully elucidate its safety profile and optimize dosing regimens for clinical translation.

The latest research also explores the compound's potential as a prodrug. The isoindole-1,3-dione moiety is hypothesized to undergo enzymatic cleavage in vivo, releasing active metabolites with enhanced bioavailability. This prodrug strategy could address challenges related to poor solubility or rapid metabolism, common issues in drug development. Analytical techniques such as LC-MS and NMR spectroscopy have been employed to characterize these metabolites and their pharmacokinetic behavior.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate represents a promising scaffold for drug discovery. Its multifaceted pharmacological profile, combined with advances in synthetic chemistry, positions it as a valuable candidate for further investigation. Future research should focus on mechanistic studies, toxicological assessments, and formulation development to accelerate its transition from bench to bedside. This compound exemplifies the innovative approaches driving modern chemical biology and pharmaceutical science.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量